

Phosmet Oxon: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phosmet oxon*

Cat. No.: *B1677708*

[Get Quote](#)

Phosmet oxon (CAS Number: 3735-33-9) is the primary toxic metabolite of phosmet, a non-systemic organophosphate insecticide.[1][2] As the oxygen analog of phosmet, it is a significantly more potent inhibitor of the enzyme acetylcholinesterase (AChE).[3] This guide provides an in-depth overview of **phosmet oxon**, including its chemical properties, mechanism of action, relevant experimental protocols, and analytical methodologies tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

Phosmet oxon is formed through the oxidative desulfuration of its parent compound, phosmet. This conversion is a critical activation step, leading to a molecule with substantially higher toxicity. A summary of its key identifiers and physicochemical properties is presented below.

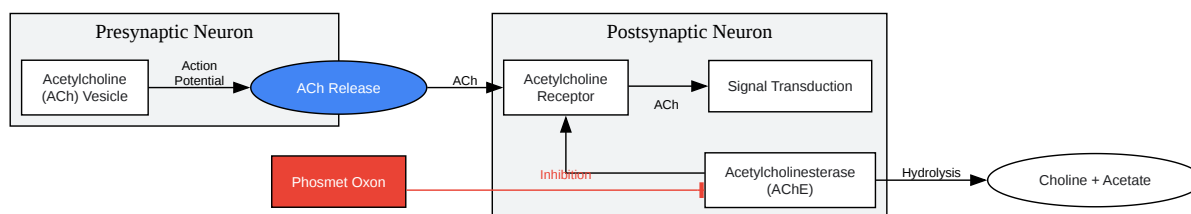
Property	Value
CAS Number	3735-33-9[1]
Molecular Formula	C ₁₁ H ₁₂ NO ₅ PS
Molecular Weight	301.26 g/mol
IUPAC Name	2-(dimethoxyphosphorylsulfanylmethyl)isoindole-1,3-dione
Synonyms	Imidoxon, Oxoimidan, R 1571
SMILES	<chem>COP(=O)(OC)SCN1C(=O)C2=CC=CC=C2C1=O</chem>
Appearance	White to off-white crystals (for parent compound phosmet)
Density (Phosmet)	1.03 g/cm ³
Melting Point (Phosmet)	72 °C

Mechanism of Action: Cholinesterase Inhibition

Like other organophosphates, the primary mechanism of toxicity for **phosmet oxon** is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.

By irreversibly binding to the serine residue in the active site of AChE, **phosmet oxon** prevents the breakdown of ACh. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of muscarinic and nicotinic receptors. The pathological overstimulation of these receptors disrupts normal nerve function, leading to a state of cholinergic crisis.

Below is a diagram illustrating the cholinergic signaling pathway and the point of inhibition by **phosmet oxon**.



[Click to download full resolution via product page](#)

Cholinergic signaling pathway and inhibition by **phosmet oxon**.

Experimental Protocols

This section details key experimental protocols relevant to the study of **phosmet oxon**.

Analysis of Phosmet Oxon Residues by QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food matrices. This is typically followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To extract and quantify **phosmet oxon** from a food matrix (e.g., fruit puree).

Materials:

- Homogenized food sample
- Acetonitrile (ACN)
- Magnesium sulfate (anhydrous)
- Sodium chloride (NaCl)

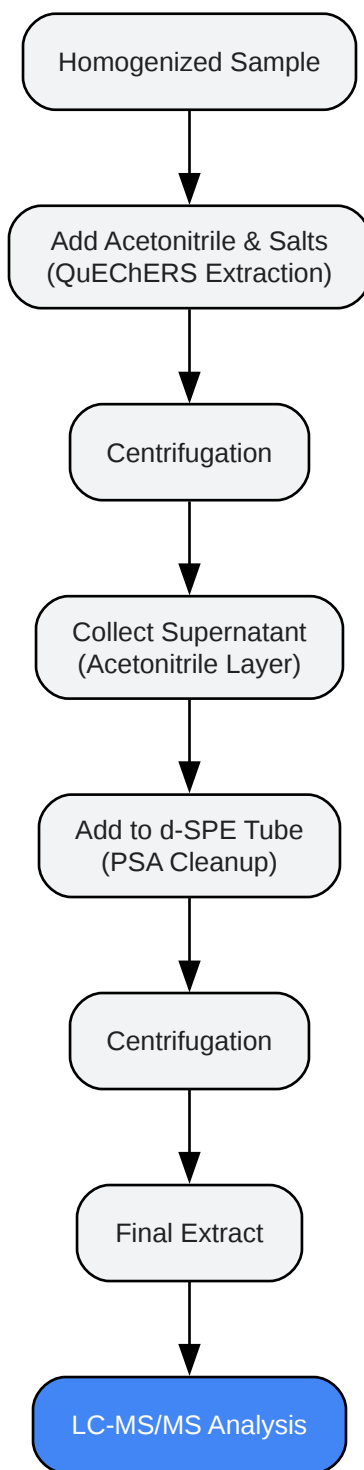
- Primary secondary amine (PSA) sorbent
- Centrifuge tubes (50 mL)
- Centrifuge
- Vortex mixer
- LC-MS/MS system

Methodology:

- Sample Extraction:
 1. Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
 2. Add 10-15 mL of acetonitrile.
 3. Add internal standards if necessary.
 4. Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 and 1 g NaCl).
 5. Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the ACN layer.
 6. Centrifuge the tube at ≥ 3000 rpm for 5 minutes to separate the organic and aqueous layers.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 1. Transfer an aliquot (e.g., 1-6 mL) of the upper acetonitrile layer to a d-SPE cleanup tube containing PSA and anhydrous MgSO_4 .
 2. Vortex the d-SPE tube for 30 seconds.
 3. Centrifuge at ≥ 3000 rpm for 5 minutes. The PSA will remove interfering matrix components like organic acids and sugars.
- LC-MS/MS Analysis:

1. Take the final cleaned extract and dilute it with an appropriate mobile phase for LC-MS/MS analysis.
2. Inject the sample into the LC-MS/MS system.
3. Illustrative LC-MS/MS Parameters:
 - LC Column: C18 reversed-phase column
 - Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - MRM Transitions: The following are example multiple reaction monitoring (MRM) transitions for **phosmet oxon**:
 - Precursor Ion (m/z): 302.0
 - Product Ions (m/z): 160.0, 77.0, 133.1

The workflow for this analytical process is depicted below.



[Click to download full resolution via product page](#)

General workflow for pesticide residue analysis.

Acetylcholinesterase Activity Assay

The Ellman method is a common colorimetric assay to determine AChE activity. This assay can be used to evaluate the inhibitory potential of compounds like **phosmet oxon**.

Objective: To measure the inhibition of AChE activity by **phosmet oxon** in vitro.

Materials:

- Acetylcholinesterase (AChE) enzyme
- Acetylthiocholine (ATC) as the substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (pH 8.0)
- **Phosmet oxon** solutions of varying concentrations
- Microplate reader

Methodology:

- Reagent Preparation:
 1. Prepare a stock solution of AChE in phosphate buffer.
 2. Prepare a stock solution of ATC and DTNB in phosphate buffer.
 3. Prepare serial dilutions of **phosmet oxon** to test a range of concentrations.
- Assay Procedure:
 1. In a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.
 2. Add the different concentrations of **phosmet oxon** to the respective wells. Include a control well with no inhibitor.
 3. Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

4. Initiate the reaction by adding the ATC substrate to all wells.
 5. Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 5-10 minutes.
- Data Analysis:
 1. The rate of the reaction (change in absorbance per minute) is proportional to the AChE activity.
 2. Calculate the percentage of inhibition for each concentration of **phosmet oxon** relative to the control.
 3. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

Phosmet oxon, as the active metabolite of the insecticide phosmet, poses a significant toxicological risk due to its potent inhibition of acetylcholinesterase. Understanding its chemical properties, mechanism of action, and the methodologies for its detection and characterization is crucial for researchers in toxicology, environmental science, and drug development. The protocols outlined in this guide provide a foundation for the experimental investigation of **phosmet oxon**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosmet oxon | C₁₁H₁₂NO₅PS | CID 77323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- To cite this document: BenchChem. [Phosmet Oxon: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677708#phosmet-oxon-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com